molecular formula C22H22N4O3S B2800601 N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-01-7

N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2800601
CAS No.: 1251705-01-7
M. Wt: 422.5
InChI Key: FQPRSPKKUVKIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound belonging to the class of triazolopyridine sulfonamides This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core fused with a sulfonamide group

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-16-5-4-6-18(13-16)14-26(19-7-9-20(29-3)10-8-19)30(27,28)21-11-12-22-24-23-17(2)25(22)15-21/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRSPKKUVKIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step reactions. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. Specifically, a novel series of sulfonamides, including N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, has been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Screening

  • Methodology : A library of 1561 compounds was synthesized and screened using virtual screening and molecular docking techniques targeting falcipain-2, a key enzyme in the malaria parasite's lifecycle.
  • Results : Selected compounds exhibited promising in vitro antimalarial activity with inhibitory concentrations (IC50) as low as 2.24 μM for some derivatives. These findings suggest that this class of compounds could serve as a starting point for future drug discovery efforts aimed at combating malaria .

Anticonvulsant Properties

In addition to its antimalarial applications, the compound has shown potential anticonvulsant effects. Research indicates that certain derivatives of triazolo-pyridines possess significant activity in models of epilepsy.

Case Study: Anticonvulsant Evaluation

  • Experimental Design : Various triazolo-pyridine derivatives were tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests.
  • Findings : Some derivatives demonstrated effective seizure protection at lower doses compared to standard anticonvulsants like ethosuximide. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings enhance anticonvulsant efficacy .

Antibacterial Activity

Another area of interest is the antibacterial properties of this compound. Compounds within this family have been evaluated against various bacterial strains.

Case Study: Antibacterial Screening

  • Approach : The synthesized compounds were tested against Gram-positive and Gram-negative bacteria to assess their minimum inhibitory concentrations (MIC).
  • Results : Certain derivatives showed potent antimicrobial activity comparable to established antibiotics such as ampicillin and chloramphenicol. The presence of specific functional groups was linked to enhanced antibacterial efficacy .

Summary Table of Biological Activities

Activity TypeCompound StructureIC50/MIC ValuesReference
AntimalarialThis compoundIC50 = 2.24 μM
AnticonvulsantVarious derivativesED50 < 20 mg/kg
AntibacterialSelected derivativesMIC = 3.125 μg/mL

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects . The pathways involved may include inhibition of enzyme-mediated reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide include other triazolopyridine sulfonamides such as:

The uniqueness of this compound lies in its specific substituents and the resulting enhanced biological activities and chemical properties .

Biological Activity

N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H22N4O3S
Molecular Weight422.5 g/mol
LogP3.4741
Polar Surface Area61.616 Ų
CAS Number1251705-01-7

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridine compounds often display significant antimicrobial properties. For instance, a study demonstrated that similar compounds with sulfonamide groups exhibited potent activity against various Gram-positive and Gram-negative bacteria. The presence of the methoxy group in this compound is hypothesized to enhance its antibacterial efficacy due to increased lipophilicity and potential interactions with bacterial membranes .

Case Study: Antibacterial Screening
In a screening assay, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of triazolo-pyridine derivatives have also been explored extensively. A related study highlighted that compounds within this class have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Research Findings:

  • Cell Lines Tested: The compound was tested on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
  • IC50 Values: The compound exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.39 μM for HCT116 cells), suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole and pyridine rings significantly influence biological activity. The presence of electron-donating groups (like methoxy) enhances activity by improving solubility and interaction with biological targets.

Key Points in SAR:

  • Methoxy Substitution: Enhances lipophilicity and may improve membrane penetration.
  • Sulfonamide Group: Known for its role in enhancing antibacterial properties through inhibition of bacterial folate synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.